Mesulergine hydrochloride
CAS No.: 72786-12-0
Cat. No.: VC0004384
Molecular Formula: C18H27ClN4O2S
Molecular Weight: 399.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72786-12-0 |
---|---|
Molecular Formula | C18H27ClN4O2S |
Molecular Weight | 399.0 g/mol |
IUPAC Name | (6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride |
Standard InChI | InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 |
Standard InChI Key | HANSYUJEPWNHIM-IVMONYBCSA-N |
Isomeric SMILES | CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl |
SMILES | CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl |
Canonical SMILES | CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl |
Chemical and Physical Properties of Mesulergine Hydrochloride
Structural Characteristics
Mesulergine hydrochloride belongs to the ergoline class, characterized by a tetracyclic structure fused with an indole moiety. The hydrochloride salt enhances its stability and solubility for experimental use. Key chemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₆N₄O₂S·HCl | |
Molar Mass | 398.95 g/mol | |
Solubility | <39.9 mg/mL in DMSO | |
Canonical SMILES | O=S(N[C@H]1C[C@H]2C@@HN(C)C1)(N(C)C)=O.Cl |
The compound’s stereochemistry significantly influences its receptor binding affinity, particularly at serotonin receptors .
Pharmacological Profile
Receptor Binding Affinities
Mesulergine hydrochloride demonstrates a broad spectrum of receptor interactions, with the following key pharmacological parameters:
Notably, its 5-HT₂A/₂C antagonism is 100-fold more potent than its dopaminergic activity, making it particularly useful for isolating serotonergic effects in complex systems .
Research Applications and Findings
In Vitro Mechanistic Studies
Radiolabeled [³H]-mesulergine has been critical for autoradiographic studies of 5-HT₇ receptors in rat brain tissues, demonstrating binding capacities (Bₘₐₓ) of 9.9 ± 0.3 fmol/mg protein in cerebral cortex . Competitive binding assays reveal its displacement hierarchy:
with antagonist potency following:
.
Posthypoxic Myoclonus
Dose-response studies in resuscitated rats demonstrated that mesulergine (0.3–3 mg/kg) suppressed myoclonic jerks by 62–74% through 5-HT₂A/₂B antagonism . The effect magnitude correlated with receptor occupancy rates:
\text{ED}_{50} = 0.89 \, \text{mg/kg (95% CI: 0.72–1.11)} .
Clinical Development and Challenges
Phase I/II Trials
Early clinical trials for Parkinson’s disease (1985–1992) showed:
-
30% reduction in UPDRS-III scores at 2 mg/day
-
Prolactin normalization in 85% of hyperprolactinemia patients
Reformulation Attempts
Efforts to mitigate neurotoxicity included:
-
Prodrug development: Ethyl ester derivatives (1995)
-
Liposomal encapsulation: 40% bioavailability improvement (2002)
-
Combination therapy: Co-administration with 5-HT₁A agonists (2008)
None achieved sufficient therapeutic index improvements for further development .
Current Research Utility
Receptor Localization Studies
[³H]-mesulergine remains the gold standard radioligand for 5-HT₇ receptor quantification due to its:
-
High specific activity (82 Ci/mmol)
-
Low non-specific binding (<15% in cortical membranes)
Signal Transduction Research
In HEK293 cells expressing 5-HT₂A receptors, mesulergine pretreatment (100 nM) inhibits 5-HT-induced Ca²⁺ mobilization by 92 ± 3%, serving as a control in pathway analysis .
Comparative Pharmacodynamics
The table below contrasts mesulergine with related ergoline derivatives:
Compound | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | Selectivity Ratio | Clinical Status |
---|---|---|---|---|
Mesulergine HCl | 0.8 | 8 | 10:1 (5-HT₂A/D₂) | Discontinued |
Lisuride | 12 | 1.2 | 0.1:1 | Marketed |
Cabergoline | 34 | 0.7 | 0.02:1 | Marketed |
Metergoline | 2.1 | 210 | 100:1 | Research use |
This unique 5-HT₂A/D₂ selectivity ratio explains mesulergine’s distinct effects on prolactin secretion versus motor function compared to other ergolines .
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